molecular formula C21H19N3O4S B6516219 2-{5,6-dimethyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}-N-[(furan-2-yl)methyl]acetamide CAS No. 899929-18-1

2-{5,6-dimethyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B6516219
CAS No.: 899929-18-1
M. Wt: 409.5 g/mol
InChI Key: ZRANFMPRQQCGBX-UHFFFAOYSA-N
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Description

2-{5,6-Dimethyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}-N-[(furan-2-yl)methyl]acetamide is a thieno[2,3-d]pyrimidinone derivative characterized by a fused bicyclic core comprising thiophene and pyrimidine rings. Key structural features include:

  • 5,6-Dimethyl substituents on the thienopyrimidinone core, enhancing lipophilicity and steric bulk.
  • A phenyl group at position 3, contributing to aromatic stacking interactions.

Properties

IUPAC Name

2-(5,6-dimethyl-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-13-14(2)29-20-18(13)19(26)24(15-7-4-3-5-8-15)21(27)23(20)12-17(25)22-11-16-9-6-10-28-16/h3-10H,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRANFMPRQQCGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NCC3=CC=CO3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidinone derivatives exhibit diverse pharmacological profiles influenced by substituents and fused ring systems. Below is a comparative analysis of the target compound and its analogs from the evidence:

Table 1: Structural and Physicochemical Comparison

Compound ID & Source Core Structure Substituents & Key Features Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound Thieno[2,3-d]pyrimidinone 5,6-dimethyl; 3-phenyl; N-(furan-2-ylmethyl)acetamide C₂₁H₂₁N₃O₄S 411.47* Not reported
Analog 1 Pyrido[4',3':4,5]thieno[2,3-d]pyrimidinone 7-methyl; 2-phenylamino; N-acetyl group C₁₈H₁₉N₅SO₂ 369.44 143–145
Analog 2 Pyrimidin-2-ylthioacetamide 4-methyl; N-(2,3-dichlorophenyl); thioether linkage C₁₃H₁₁Cl₂N₃O₂S 344.21 230–232
Analog 3 Thieno[2,3-d]pyrimidinone 3-phenoxy; N-(3-aminophenyl)acetamide C₁₉H₁₅N₃O₂S 362.0 (LC-MS) 190–191
Analog 4 Cyclopenta-fused thieno[2,3-d]pyrimidinone 6,7-dihydrocyclopenta; N-(3-aminophenyl)acetamide C₁₇H₁₆N₃O₂S 326.0 (LC-MS) 197–198
Analog 5 Thieno[2,3-d]pyrimidinone 3-ethyl-5,6-dimethyl; thioether-N-(2-ethylphenyl) C₂₀H₂₂N₃O₂S₂ 424.54* Not reported

*Calculated based on molecular formula.

Key Observations

Core Modifications: The pyrido-fused system in Analog 1 introduces a nitrogen atom into the fused ring, increasing polarity compared to the target compound’s purely sulfur-containing thienopyrimidinone core .

Substituent Effects: Electron-Withdrawing Groups: Analog 2 includes dichlorophenyl and thioether groups, which may enhance electrophilicity and oxidative stress induction compared to the target compound’s furan-methyl acetamide . Lipophilicity: The 5,6-dimethyl groups in the target compound and Analog 5 increase lipophilicity, favoring membrane permeability over analogs with polar substituents (e.g., Analog 3’s phenoxy group) .

Biological Implications: Thioether vs. Oxygen Linkages: Thioether-containing analogs (Analogs 2, 5) may exhibit stronger metal-chelating properties, whereas the target compound’s oxygen-based acetamide linkage could improve metabolic stability . Furan vs.

Thermal Stability :

  • Higher melting points in Analogs 2 (230°C) and 4 (197°C) suggest greater crystalline stability compared to the target compound, possibly due to stronger intermolecular hydrogen bonds or π-stacking .

Research Findings and Trends

  • Synthetic Accessibility: Acetamide derivatives like the target compound are typically synthesized via nucleophilic substitution or condensation reactions, as seen in Analog 1 (pyridine-mediated acetylation) and Analog 10 (ethanol-based coupling) .
  • Structure-Activity Relationships (SAR): Phenyl vs. Heteroaryl Substituents: Phenyl groups at position 3 (target compound, Analog 1) are associated with enhanced kinase inhibition, while heteroaryl groups (e.g., furan in the target) may improve selectivity .

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